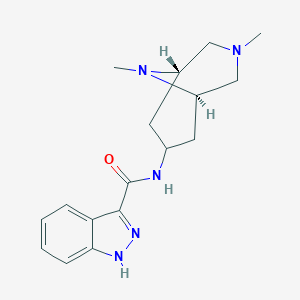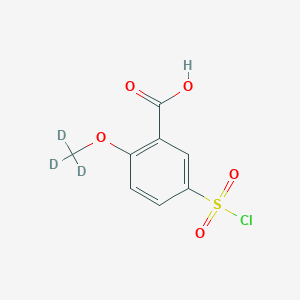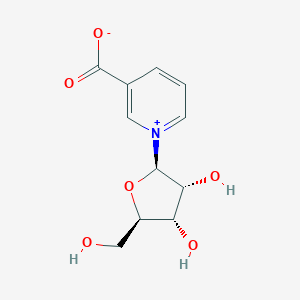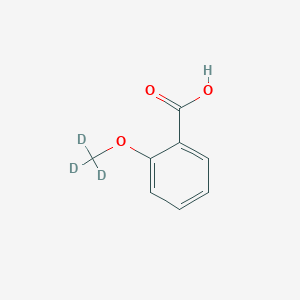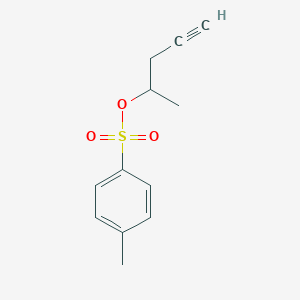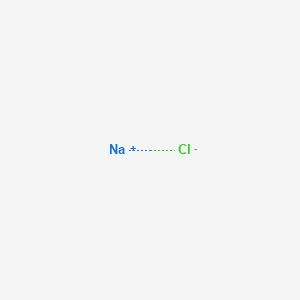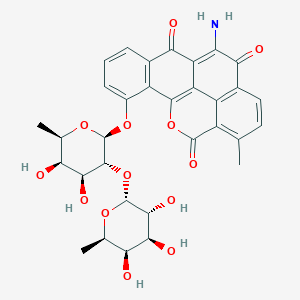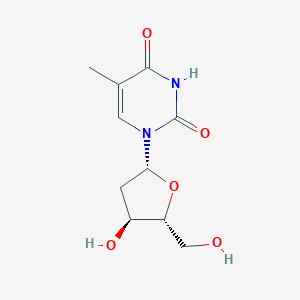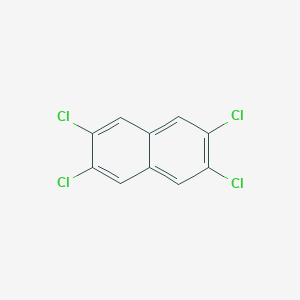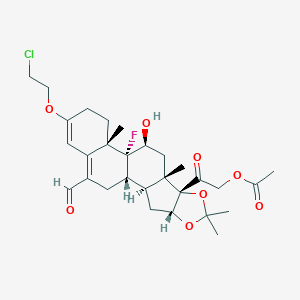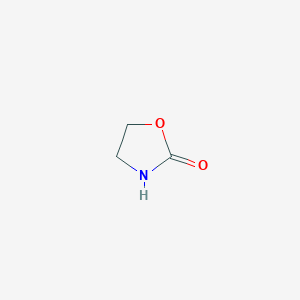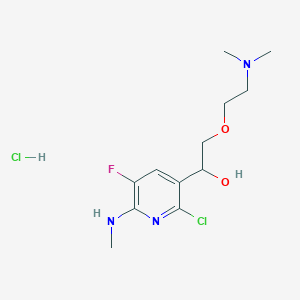
3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride, also known as DMXAA, is a small molecule drug that has been studied for its potential anti-cancer properties. DMXAA was originally identified as a vascular disrupting agent (VDA) and has been shown to induce tumor necrosis in preclinical models.
Wissenschaftliche Forschungsanwendungen
3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride has been extensively studied for its potential anti-cancer properties. It was originally identified as a VDA and has been shown to induce tumor necrosis in preclinical models. 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride has also been shown to enhance the efficacy of radiotherapy and chemotherapy in preclinical models. In addition to its anti-cancer properties, 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride has been studied for its potential anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride is not fully understood. However, it is believed that 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride induces tumor necrosis by disrupting the tumor vasculature. 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride has been shown to activate the immune system and induce the production of cytokines, which may also contribute to its anti-cancer properties. 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its potential anti-inflammatory properties.
Biochemische Und Physiologische Effekte
3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride has been shown to induce tumor necrosis in preclinical models. It has also been shown to enhance the efficacy of radiotherapy and chemotherapy in preclinical models. 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride has been shown to activate the immune system and induce the production of cytokines, which may contribute to its anti-cancer properties. 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its potential anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride in lab experiments is its potential anti-cancer properties. 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride has been shown to induce tumor necrosis in preclinical models and enhance the efficacy of radiotherapy and chemotherapy. Another advantage of using 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride in lab experiments is its potential anti-inflammatory properties. 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride has been shown to inhibit the production of pro-inflammatory cytokines. One limitation of using 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride in lab experiments is its complex synthesis method, which may limit its availability and use.
Zukünftige Richtungen
There are several future directions for the study of 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride. One direction is to further investigate its mechanism of action. The exact mechanism of action of 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride is not fully understood, and further research may provide insights into its anti-cancer and anti-inflammatory properties. Another direction is to investigate the potential of 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride in combination with other cancer therapies. 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride has been shown to enhance the efficacy of radiotherapy and chemotherapy, and further research may identify other therapies that can be combined with 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride to improve cancer treatment. Finally, future research may focus on developing more efficient and cost-effective methods for synthesizing 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride, which may increase its availability and use in lab experiments.
Synthesemethoden
3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride can be synthesized through a multi-step process that involves the reaction of 2-chloro-4,6-dinitropyridine with 2-dimethylaminoethanol to form the intermediate 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-nitropyridine. This intermediate is then reduced with sodium dithionite to form 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride. The final product is obtained as a monohydrochloride salt.
Eigenschaften
CAS-Nummer |
142934-88-1 |
|---|---|
Produktname |
3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride |
Molekularformel |
C12H20Cl2FN3O2 |
Molekulargewicht |
328.21 g/mol |
IUPAC-Name |
1-[2-chloro-5-fluoro-6-(methylamino)pyridin-3-yl]-2-[2-(dimethylamino)ethoxy]ethanol;hydrochloride |
InChI |
InChI=1S/C12H19ClFN3O2.ClH/c1-15-12-9(14)6-8(11(13)16-12)10(18)7-19-5-4-17(2)3;/h6,10,18H,4-5,7H2,1-3H3,(H,15,16);1H |
InChI-Schlüssel |
GQXWIFBBWLCPBX-UHFFFAOYSA-N |
SMILES |
CNC1=C(C=C(C(=N1)Cl)C(COCCN(C)C)O)F.Cl |
Kanonische SMILES |
CNC1=C(C=C(C(=N1)Cl)C(COCCN(C)C)O)F.Cl |
Synonyme |
3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5 -fluoro-6-(methylamino)-, monohydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8S,9S,10R,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B127324.png)
